N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and oxazole groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxazole ring can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2,3-dimethoxyphenyl)-3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide: Differing by the presence of a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-sulfonamide: Featuring a sulfonamide group instead of a carboxamide group, which can impact its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-23-13-9-7-12(8-10-13)15-11-17(26-21-15)19(22)20-14-5-4-6-16(24-2)18(14)25-3/h4-11H,1-3H3,(H,20,22) |
InChI Key |
YPHZWFASTOKVMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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